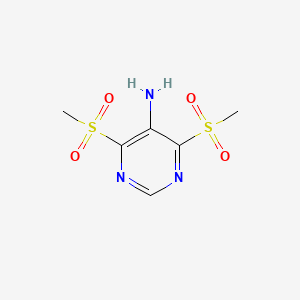
4,6-Di(methanesulfonyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(methylsulfonyl)pyrimidin-5-amine is a pyrimidine derivative characterized by the presence of two methylsulfonyl groups at positions 4 and 6 of the pyrimidine ring and an amino group at position 5 Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine typically involves multiple steps, starting from acyclic precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring.
Introduction of Methylsulfonyl Groups: The methylsulfonyl groups are introduced through oxidation reactions, often using reagents such as m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4,6-Bis(methylsulfonyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be further oxidized to sulfone groups.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(methylsulfonyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of protein kinases and other enzymes.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases and other signaling molecules.
Comparison with Similar Compounds
4,6-Bis(methylsulfonyl)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloropyrimidine: Similar in structure but with chlorine atoms instead of methylsulfonyl groups.
4,6-Dimethylpyrimidine: Contains methyl groups instead of methylsulfonyl groups.
2-Aminopyrimidine: Lacks the methylsulfonyl groups but has an amino group at position 2.
The uniqueness of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88317-73-1 |
|---|---|
Molecular Formula |
C6H9N3O4S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4,6-bis(methylsulfonyl)pyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3O4S2/c1-14(10,11)5-4(7)6(9-3-8-5)15(2,12)13/h3H,7H2,1-2H3 |
InChI Key |
SCSPQWBGLXOHQO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


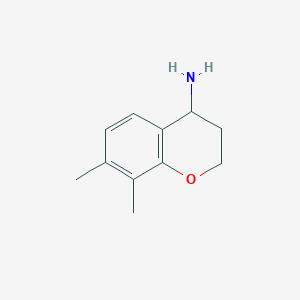
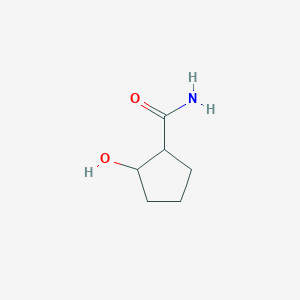
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
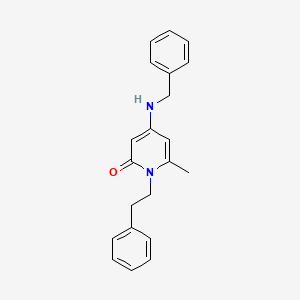
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)

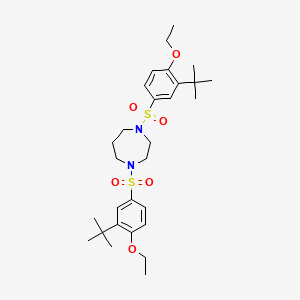


![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)

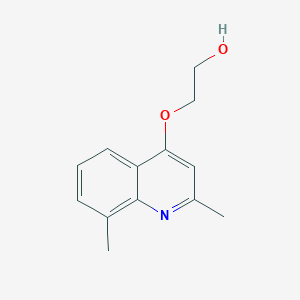
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)
